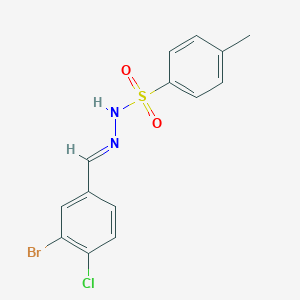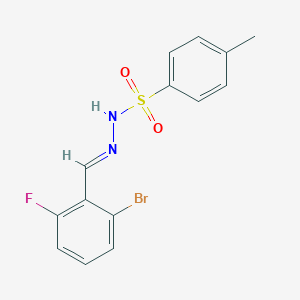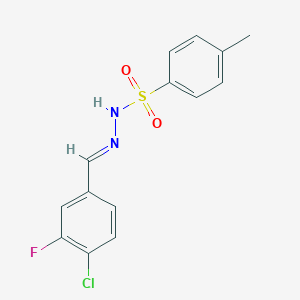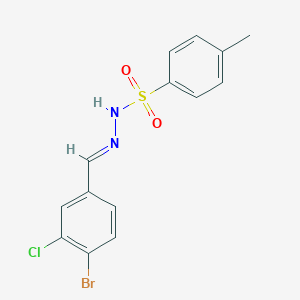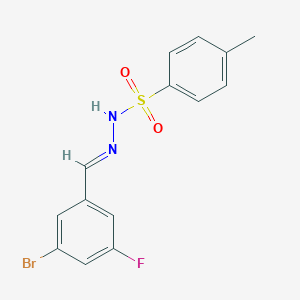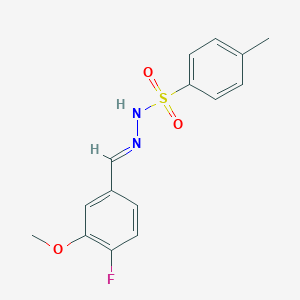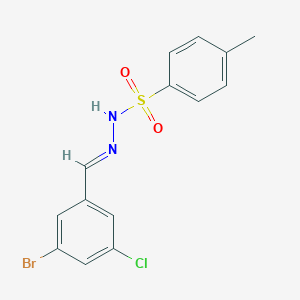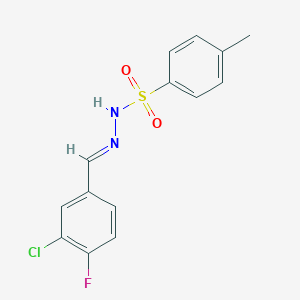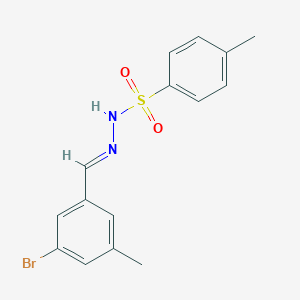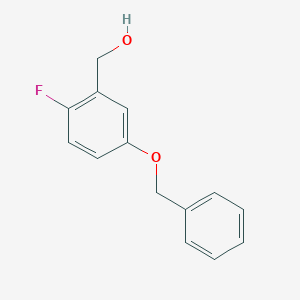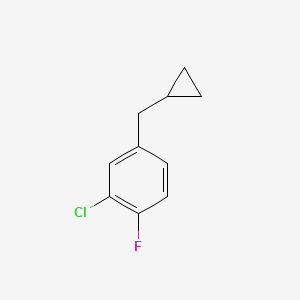
2-Chloro-4-(cyclopropylmethyl)-1-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For instance, a related compound, “2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide”, was obtained through a five-step substitution reaction . The synthesis of such compounds often involves techniques like Suzuki–Miyaura coupling .Wirkmechanismus
2-Chloro-4-(cyclopropylmethyl)-1-fluorobenzene is a versatile reagent that acts as a catalyst in the synthesis of other compounds. It is able to form strong bonds with other molecules, which allows it to act as a bridge between two molecules. This allows it to be used in a variety of chemical reactions, such as the synthesis of heterocycles, polymers, and pharmaceuticals.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, it is known to be a potent inhibitor of a number of enzymes, including cytochrome P450 enzymes, which are responsible for metabolizing drugs and other compounds in the body.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-4-(cyclopropylmethyl)-1-fluorobenzene is a useful reagent in a number of laboratory experiments. It is relatively easy to obtain and is relatively stable, making it an ideal reagent for a variety of synthetic organic chemistry experiments. However, it is important to note that it is a potent inhibitor of a number of enzymes, and should be handled with care.
Zukünftige Richtungen
2-Chloro-4-(cyclopropylmethyl)-1-fluorobenzene has potential applications in the development of new drugs and pharmaceuticals, as well as in the synthesis of polymers and other materials. It could also be used in the development of electrochemical and optical devices. Additionally, it could be used in the development of catalysts for organic reactions, as well as for the synthesis of heterocycles and other compounds. Finally, it could be used to study the structure and function of enzymes, as well as to develop new methods for the synthesis of drugs and other compounds.
Synthesemethoden
2-Chloro-4-(cyclopropylmethyl)-1-fluorobenzene can be synthesized by the reaction of 1-fluoro-2-chlorobenzene and cyclopropylmethyl bromide. This reaction is carried out in the presence of a base, such as potassium carbonate, in an aqueous or alcoholic solvent. The reaction is typically carried out at room temperature and is complete within a few hours. The product is a colorless crystalline solid.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(cyclopropylmethyl)-1-fluorobenzene has a wide range of applications in scientific research. It is used as a reagent in the synthesis of other compounds, such as heterocycles, polymers, and pharmaceuticals. It is also used in the synthesis of organic and inorganic compounds, such as polymers, dyes, and catalysts. It is also used in the synthesis of organic and inorganic materials for use in electrochemical and optical devices.
Eigenschaften
IUPAC Name |
2-chloro-4-(cyclopropylmethyl)-1-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF/c11-9-6-8(3-4-10(9)12)5-7-1-2-7/h3-4,6-7H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDVLMKDVNEZAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



